1,2,5-Trimethyl-3-nitrobenzene

Overview

Description

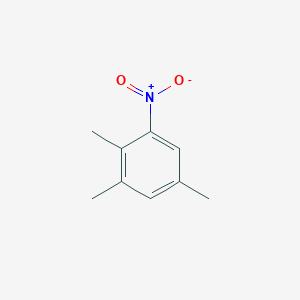

1,2,5-Trimethyl-3-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 3-position and three methyl (-CH₃) groups at the 1-, 2-, and 5-positions of the benzene ring. While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its methyl substituents are electron-donating groups that modulate the reactivity of the nitro group and the aromatic ring. Commercial availability in various batch sizes (milligrams to kilograms) suggests its utility in both research and industrial applications .

Preparation Methods

Nitration of 1,2,5-Trimethylbenzene

The most established method to prepare 1,2,5-trimethyl-3-nitrobenzene is the electrophilic aromatic substitution reaction—nitration—of 1,2,5-trimethylbenzene using a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

- Reagents: Concentrated HNO₃ and H₂SO₄ (mixed acid)

- Temperature: Controlled low temperatures, typically 0–5°C, to favor mononitration and reduce side reactions

- Time: Variable, monitored by thin-layer chromatography (TLC) to optimize yield and avoid over-nitration

- Work-up: Quenching with ice water to stop the reaction

-

- Protonation of nitric acid by sulfuric acid generates the nitronium ion (NO₂⁺), the active nitrating species.

- The electron-donating methyl groups direct the nitronium ion to the 3-position relative to the methyl substituents due to steric and electronic effects.

- The reaction proceeds via an arenium ion intermediate, followed by deprotonation to restore aromaticity.

-

- Continuous flow reactors are employed to maintain precise temperature control and mixing, enhancing selectivity and yield.

- Reaction monitoring prevents over-nitration and formation of undesired by-products.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1,2,5-Trimethylbenzene | Purity affects selectivity |

| Nitrating mixture | Concentrated HNO₃/H₂SO₄ | Mixed acid ratio optimized |

| Temperature | 0–5°C | Low temperature favors mono-nitration |

| Reaction time | 1–3 hours (monitored by TLC) | Quench promptly to avoid overreaction |

| Work-up | Ice water quench | Prevents further nitration |

| Purification | Column chromatography or recrystallization | Ensures high purity |

Purification and Characterization

After nitration, purification is essential to isolate the desired isomer:

- Recrystallization: Ethanol/water solvent systems exploit solubility differences.

- Vacuum Distillation: Fractional distillation under reduced pressure (10 mmHg) at 250–270°C separates isomers.

- Preparative HPLC: C18 columns with acetonitrile/water eluent provide high-resolution separation.

Structural confirmation employs:

- ¹H and ¹³C NMR: Characteristic chemical shifts due to methyl groups and nitro substituent.

- GC-MS: Molecular ion peak at m/z 195 confirms molecular weight; fragmentation patterns consistent with loss of NO₂ or CH₃ groups.

- FT-IR: Nitro group asymmetric stretch near 1520 cm⁻¹; aromatic C-H stretches near 3000 cm⁻¹.

Alternative Synthetic Considerations

Though nitration is the primary route, alternative strategies in aromatic nitro compound synthesis offer insights:

- Directed Nitration via Substituent Control: Electron-donating methyl groups direct nitration regioselectively.

- Avoidance of Over-Nitration: Controlled acid strength and temperature prevent formation of dinitro or polynitro derivatives.

Reaction Mechanistic Insights and Side Reactions

Nitro Group Rearrangement: Under strongly acidic conditions (e.g., trifluoromethanesulfonic acid), positional isomerization of the nitro group can occur via a 1,3-shift mechanism involving nitronium ion intermediates. Although primarily reported for related isomers, similar behavior is expected for this compound.

Reduction of Nitro Group: The nitro substituent can be chemically or catalytically reduced to the corresponding amine, which is relevant for downstream functionalization.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting material | 1,2,5-Trimethylbenzene | Commercially available or synthesized |

| Nitration | Electrophilic substitution with mixed acid | HNO₃/H₂SO₄, 0–5°C, 1–3 h |

| Reaction monitoring | TLC or GC-MS | To avoid over-nitration |

| Quenching | Ice water | Stops reaction |

| Purification | Recrystallization, vacuum distillation, HPLC | Ensures isomeric purity |

| Characterization | NMR, GC-MS, FT-IR | Confirms structure and purity |

| Optional reduction | Catalytic hydrogenation or chemical reduction | Pd/C catalyst or Sn/HCl, 50–100°C |

Research Findings and Optimization Notes

- Yield Optimization: Low temperature nitration improves regioselectivity and yield of the 3-nitro isomer.

- Purity Enhancement: Chromatographic techniques are critical for separating positional isomers.

- Reaction Control: Acid concentration and temperature must be carefully balanced to minimize side products.

- Industrial Application: Continuous flow nitration reactors offer improved safety and reproducibility.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Key Findings

-

Catalytic Hydrogenation : Treatment with hydrogen gas (H₂) in the presence of palladium-on-carbon (Pd/C) at 50–80°C yields 1,2,5-trimethyl-3-aminobenzene. This reaction proceeds via sequential electron transfer, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

-

Chemical Reduction : Tin (Sn) and hydrochloric acid (HCl) reduce the nitro group at elevated temperatures (80–100°C). The reaction generates 1,2,5-trimethyl-3-aminobenzene with >90% efficiency .

Mechanistic Pathway

Side products like hydroxylamines or azoxy compounds are minimized under controlled pH and temperature .

Nitro Group Rearrangement

The nitro group undergoes positional isomerization under acidic conditions, a phenomenon observed in related trimethylnitrobenzene isomers.

Experimental Evidence

-

In trifluoromethanesulfonic acid (CF₃SO₃H), 1,2,4-trimethyl-3-nitrobenzene rearranges to the 5-nitro isomer via a direct 1,3-shift mechanism . Analogous behavior is expected for 1,2,5-trimethyl-3-nitrobenzene, forming the 4-nitro derivative.

-

Kinetics : The rearrangement rate increases with acid strength, following a first-order dependence on acidity () .

Proposed Mechanism

-

Protonation of the nitro group generates a nitronium ion (NO₂⁺).

-

A 1,3-shift of NO₂⁺ occurs, stabilized by electron-donating methyl groups.

Electrophilic Substitution Reactions

The methyl substituents direct electrophilic attacks to specific positions on the aromatic ring.

Halogenation

-

Chlorination : Reaction with chlorine (Cl₂) in the presence of AlCl₃ at 25°C substitutes hydrogen atoms on methyl groups, forming 1,2,5-trichloromethyl-3-nitrobenzene .

-

Bromination : Similar conditions with Br₂ yield 1,2,5-tribromomethyl-3-nitrobenzene.

Regioselectivity

Methyl groups at the 1, 2, and 5 positions activate the ring for meta-directed substitution relative to the nitro group .

Comparative Reaction Data Table

Mechanistic Considerations

-

Nitro Reduction : The nitro group’s electron-withdrawing nature slows electrophilic substitution but facilitates reduction .

-

Methyl Effects : Methyl groups enhance ring activation for electrophilic substitution at meta positions relative to the nitro group, as demonstrated in isotopic labeling studies .

Scientific Research Applications

1,2,5-Trimethyl-3-nitrobenzene has several notable applications in scientific research:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in electrophilic substitution reactions and other transformations that are valuable in synthetic chemistry.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Nitro compounds are known for their ability to inhibit microbial growth. Studies suggest that this compound may effectively target pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : The presence of the nitro group enhances the compound's ability to target hypoxic tumor environments. Investigations have shown that similar nitro-substituted compounds can induce cytotoxic effects on various cancer cell lines by generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for assessing its safety in potential applications. Nitro compounds can lead to adverse health effects such as methemoglobinemia and liver damage. Studies have reported significant hematological effects and reproductive toxicity in animal models exposed to nitrobenzene derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro compounds against common pathogens. The results indicated significant inhibition against Staphylococcus aureus and E. coli, suggesting potential applications in treating infections caused by these microorganisms.

Case Study 2: Anticancer Research

Recent investigations into nitro-substituted compounds have demonstrated their cytotoxic effects on cancer cell lines. These studies focus on the mechanisms by which these compounds induce cell death through oxidative stress pathways.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methyl groups can influence the compound’s lipophilicity and its ability to penetrate biological membranes, affecting its overall activity and efficacy.

Comparison with Similar Compounds

Structural Isomers and Regioisomers

- 1,2,3-Trimethyl-5-nitrobenzene: A positional isomer with methyl groups at the 1-, 2-, and 3-positions. This compound is listed under synonyms such as NSC210784 and AC1L7DJ9, indicating its recognition in chemical databases .

- 1,2,4-Trifluoro-5-nitrobenzene (CAS 364-74-9): A fluoro-substituted analog with fluorine atoms replacing methyl groups. Fluorine’s strong electron-withdrawing nature increases the nitro group’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. Its similarity score of 0.94 to 1,2,5-trimethyl-3-nitrobenzene suggests overlapping applications in synthetic pathways .

Halogenated Derivatives

- 3,4,5-Trichloronitrobenzene (CAS 20098-48-0): Chlorine atoms at the 3-, 4-, and 5-positions create a highly electron-deficient aromatic ring. This compound’s reactivity in displacement reactions (e.g., with amines or alkoxides) likely exceeds that of methylated derivatives due to chlorine’s inductive effects. It is listed with applications in pesticide synthesis .

- 1,2,5-Trifluoro-3-nitrobenzene (CAS 2105-61-5): Similar in substitution pattern to the target compound but with fluorine instead of methyl groups. The reduced steric bulk and enhanced electronic withdrawal may favor its use in high-yield coupling reactions .

Functional Group Variants

- 1,2,5-Trifluoro-3-isothiocyanatobenzene : Replaces the nitro group with an isothiocyanate (-NCS) functional group. This compound is valued in bioconjugation chemistry (e.g., protein labeling) due to the reactivity of the isothiocyanate moiety, diverging significantly from nitrobenzene derivatives’ typical applications .

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Methyl groups in this compound donate electron density to the ring, mildly deactivating it compared to halogenated derivatives. This reduces its susceptibility to electrophilic attack but stabilizes intermediates in reduction or displacement reactions .

- In contrast, fluorine- or chlorine-substituted analogs exhibit lower steric hindrance .

- Synthetic Utility : Halogenated nitrobenzenes (e.g., 3,4,5-Trichloronitrobenzene) are preferred in agrochemical synthesis due to their reactivity, while methylated variants may serve as stabilizers or directing groups in multi-step syntheses .

Limitations and Data Gaps

The evidence lacks quantitative data (e.g., melting points, solubility, reaction kinetics) for direct comparisons. Further experimental studies are needed to elucidate the thermodynamic stability and catalytic behavior of this compound relative to its analogs.

Biological Activity

1,2,5-Trimethyl-3-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and toxicological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C9H11NO2) features a nitro group (-NO2) attached to a benzene ring that also contains three methyl groups (-CH3). This structure influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 60-62 °C |

| Solubility in Water | Low |

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Studies indicate that this compound may exhibit similar effects due to its nitro group. Research has shown that nitro derivatives can generate reactive intermediates that bind to DNA and cause cell death in microorganisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro compounds against common pathogens. The results indicated that certain nitro-substituted benzenes displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of nitro compounds is an area of active research. The presence of the nitro group in the structure can enhance the compound's ability to target hypoxic tumor environments.

Research Findings:

A recent investigation into the anticancer activity of nitro-substituted compounds found that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress and subsequent apoptosis in cancer cells .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological implications. Nitro compounds are often associated with adverse health effects.

Toxicological Effects:

Research indicates that exposure to nitrobenzene and its derivatives can lead to methemoglobinemia, liver damage, and reproductive toxicity in animal models . The specific effects observed include:

- Hematological Effects: Induction of methemoglobinemia and hemolytic anemia.

- Hepatic Effects: Increased liver weights and degenerative changes in hepatocytes.

- Reproductive Effects: Impaired fertility and developmental toxicity observed in rodent studies .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,5-Trimethyl-3-nitrobenzene, and how can reaction yields be maximized?

The synthesis of this compound typically involves nitration of a pre-substituted trimethylbenzene precursor. A common approach is to use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to direct nitration to the desired position. For example, nitration of 1,2,5-trimethylbenzene under these conditions favors the 3-nitro product due to steric and electronic effects. To optimize yields, monitor reaction progress via thin-layer chromatography (TLC) and quench the reaction with ice water to prevent over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Compare chemical shifts with deuterated analogs (e.g., trimethylbenzene-d₃ standards) to resolve overlapping signals. The nitro group deshields adjacent protons, while methyl groups exhibit characteristic upfield shifts .

- GC-MS : Use electron ionization (EI) to fragment the molecule and confirm the molecular ion peak (M⁺ = 195 g/mol) and key fragments (e.g., loss of NO₂ or CH₃ groups) .

- FT-IR : Verify the nitro group (asymmetric NO₂ stretch at ~1520 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

Q. What purification methods are recommended for isolating high-purity this compound?

- Recrystallization : Use a solvent pair like ethanol/water to exploit temperature-dependent solubility.

- Vacuum Distillation : Employ fractional distillation under reduced pressure (bp ~250–270°C at 10 mmHg) to separate isomers .

- Preparative HPLC : Utilize a C18 column with isocratic elution (acetonitrile/water) for high-resolution separation of nitroaromatic derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of trimethylbenzene derivatives be addressed?

Regioselectivity is influenced by steric hindrance and electronic effects. For 1,2,5-trimethylbenzene, the 3-position is electronically activated for nitration. To suppress competing isomer formation:

- Use bulky solvents (e.g., dichloromethane) to slow reaction kinetics and favor the thermodynamically stable product.

- Employ Lewis acid catalysts (e.g., FeCl₃) to stabilize the nitronium ion and enhance selectivity .

- Computational modeling (DFT) predicts transition-state energies to identify optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data for nitro-methylbenzene derivatives?

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC correlations confirm NO₂ group placement via long-range coupling .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify ¹H NMR interpretation .

- X-ray Crystallography : Resolve ambiguous structural assignments by analyzing crystal packing and bond lengths .

Q. How does thermal stability of this compound vary under different storage conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and monitor decomposition via HPLC. Nitro groups degrade via hydrolysis or photolysis, forming phenolic byproducts .

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong acids/bases .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group deactivates the ring, directing substitution to the least hindered methyl-adjacent position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as polar aprotic solvents stabilizing transition states .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?

- Radical Traps : Add TEMPO or BHT to quench radical intermediates; observe inhibition of product formation via GC-MS .

- Isotope Effects : Compare reaction rates using deuterated substrates (e.g., C₆D₅ vs. C₆H₅) to distinguish proton transfer steps (kinetic isotope effect >2 suggests ionic mechanisms) .

Properties

IUPAC Name |

1,2,5-trimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZUVZZGFJABPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507584 | |

| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-88-1 | |

| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.